2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by the presence of thiadiazole and thiazole rings, which are known for their biological activities. The compound has shown potential in various scientific research applications, particularly in the inhibition of urease, an enzyme that plays a critical role in the survival of certain bacteria .
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed the most favorable interactions with the active site, confirming its great inhibitory activity .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .
Pharmacokinetics
It’s worth noting that due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
The inhibition of urease by this compound can disrupt the survival of Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . The urease enzyme is essential for colonization of H. pylori in gastric mucosa, and the role of this enzyme is critical for colonization of the mentioned bacterium .
Action Environment
The compound’s ability to cross cellular membranes due to its mesoionic nature suggests that it may be relatively stable and effective in various biological environments .
Biochemical Analysis
Biochemical Properties
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide has been found to have inhibitory activity against the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound interacts with the active site of the urease enzyme, inhibiting its activity .
Cellular Effects
The compound’s urease inhibitory activity has implications for various types of cells and cellular processes. For instance, the enzyme urease plays a critical role in the survival of the bacterium Helicobacter pylori, which colonizes the human stomach and causes gastrointestinal infection . By inhibiting urease, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide could potentially affect the survival of H. pylori .
Molecular Mechanism
The molecular mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide involves binding interactions with the active site of the urease enzyme . This interaction inhibits the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide .
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide involves multiple steps. One common synthetic route includes the following steps :
Starting Materials: Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.
Step 1: Reaction of amines with 2-chloroacetyl chloride to form an intermediate.
Step 2: The intermediate is then reacted with hydrazinecarbothioamide to form another intermediate.
Step 3: Finally, the intermediate is reacted with carbon disulfide to yield the desired compound.
These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole and thiazole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide can be compared with other similar compounds, such as:
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide: Similar structure but different substituents on the aryl group.
2-amino-5-mercapto-1,3,4-thiadiazole: Contains the thiadiazole ring but lacks the thiazole ring.
2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile: Similar thiadiazole ring but different functional groups.
The uniqueness of this compound lies in its specific combination of thiadiazole and thiazole rings, which contribute to its distinct biological activities .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS3/c1-8(22-14-19-18-12(15)23-14)11(20)17-13-16-10(7-21-13)9-5-3-2-4-6-9/h2-8H,1H3,(H2,15,18)(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAUCEIWAVRQKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NN=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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